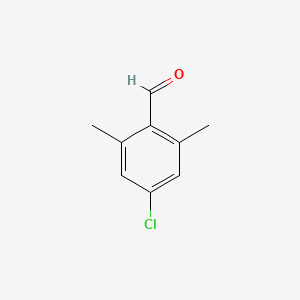

4-Chloro-2,6-dimethylbenzaldehyde

Overview

Description

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,6-dimethylbenzaldehyde is C9H9ClO . It has a molecular weight of 168.62 . The InChI code is 1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2,6-dimethylbenzaldehyde are not available, it’s known that aromatic compounds like this one typically undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

4-Chloro-2,6-dimethylbenzaldehyde is a solid substance . It should be stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications

Synthesis and Applications in Chemical Industries

4-Chloro-2,6-dimethylbenzaldehyde, like its related compounds, is often used as a raw material in various synthesis processes in chemical industries. The compound is primarily involved in the formation of other complex organic compounds. For instance, the synthesis of 3,4-Dimethylbenzaldehyde from o-xylene and CO, under certain conditions, yields a high purity product which is significant in the chemical industry (Wang Wei-guo, 2008). Another study presents an efficient synthetic method for the preparation of 3,4-dimethylbenzaldehyde, emphasizing the enhanced yield and efficient work-up procedure compared to other methods (Yubing Hu et al., 2010).

Role in Pharmaceutical and Perfume Industries

Derivatives of dimethylbenzaldehydes, like 4-Chloro-2,6-dimethylbenzaldehyde, are important feedstock materials for the pharmaceutical and perfume industries. They are commonly produced by the selective oxidation of aromatic methyl groups. The paper by C. Boldron et al. (2005) discusses the bioinspired Cu/neocuproine system to perform the selective para-formylation of mesitol, indicating the significance of such compounds in creating valuable intermediates for drug preparation (C. Boldron et al., 2005).

Analytical and Chromatographic Uses

Compounds like 4-Chloro-2,6-dimethylbenzaldehyde also find applications in analytical chemistry, particularly in chromatographic analyses. For example, a study demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column, showing the importance of these compounds in analytical procedures like gas-liquid chromatography (I. Korhonen & J. Knuutinen, 1984).

Environmental and Photolytic Studies

The ultraviolet absorption cross-sections of dimethylbenzaldehydes, including structures similar to 4-Chloro-2,6-dimethylbenzaldehyde, have been studied to understand their photolytic behavior in the troposphere. This kind of research is crucial for understanding the environmental fate of these compounds and their potential effects on atmospheric chemistry (G. El Dib et al., 2008).

Safety and Hazards

4-Chloro-2,6-dimethylbenzaldehyde is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name |

4-chloro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVCMDLDRVEOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethylbenzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)

![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2618574.png)

![1-(3,4-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2618579.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B2618581.png)